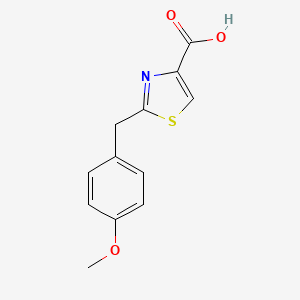
1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that contains several functional groups . It has a pyrrolidine-2,5-dione group, which is a five-membered ring with two carbonyl (C=O) groups and a nitrogen atom . It also contains an azetidine ring, which is a four-membered ring with a nitrogen atom . The molecule also has a sulfonyl group attached to a fluoromethoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . The exact method would depend on the starting materials and the specific reactions used . Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the pyrrolidine-2,5-dione and azetidine rings would add rigidity to the structure . The sulfonyl group would likely have a strong influence on the molecule’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups . For example, the carbonyl groups in the pyrrolidine-2,5-dione ring could potentially undergo reactions such as nucleophilic addition . The sulfonyl group could also participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the fluorine atom could influence its polarity and hence its solubility in different solvents . The rigid ring structures could also influence its melting and boiling points .Wirkmechanismus
The mechanism of action of 1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is not fully understood. However, it is believed to inhibit the activity of certain proteins by binding to their active sites. This leads to the disruption of protein-protein interactions, which can have various biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain proteins, and disrupt protein-protein interactions. However, further research is needed to fully understand the effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione in lab experiments is its potential as a protein-protein interaction inhibitor. This can be useful in studying various biological processes that involve protein-protein interactions. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione. One direction is to further investigate its potential as a protein-protein interaction inhibitor and its applications in various biological processes. Another direction is to study its anticancer properties and its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with azetidine-3-ylamine, followed by the addition of pyrrolidine-2,5-dione. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has shown potential applications in various fields of science. It has been studied as a potential inhibitor of protein-protein interactions, which play a crucial role in various biological processes. The compound has also been investigated for its anticancer properties, as it has shown to induce apoptosis in cancer cells.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O5S/c1-22-12-3-2-10(6-11(12)15)23(20,21)16-7-9(8-16)17-13(18)4-5-14(17)19/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSWBGKZXOAOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

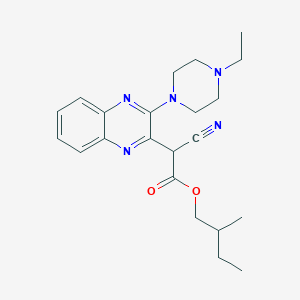
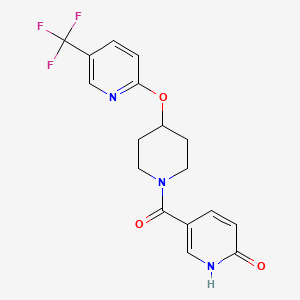
![9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride](/img/structure/B2947105.png)
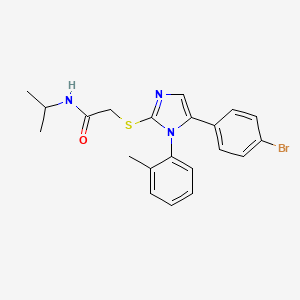
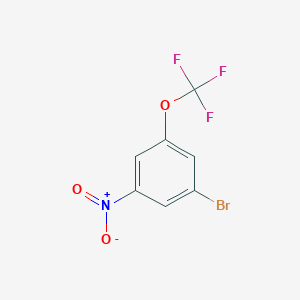

![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947112.png)
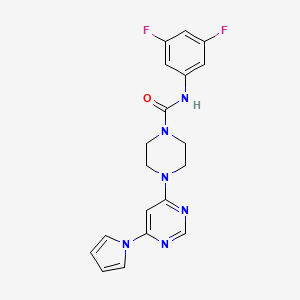
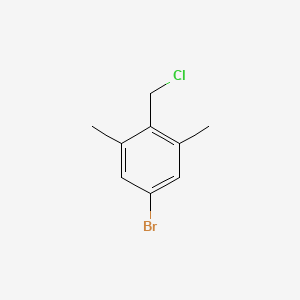
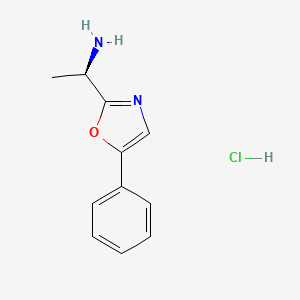
![(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2947119.png)
